molecular formula C9H13N<br>CH3C6H4N(CH3)2<br>C9H13N B166408 N,N-Dimethyl-p-toluidine CAS No. 99-97-8

N,N-Dimethyl-p-toluidine

Cat. No.: B166408
CAS No.: 99-97-8
M. Wt: 135.21 g/mol
InChI Key: GYVGXEWAOAAJEU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-toluidine: is an organic compound with the chemical formula C₉H₁₃N . It is a derivative of p-toluidine, where the amino group is substituted with two methyl groups. This compound is commonly used in various industrial applications, including as a polymerization catalyst and an intermediate in the synthesis of other chemicals .

Mechanism of Action

Target of Action

N,N-Dimethyl-p-toluidine (DMPT) is a type of N-dialkylaminoaromatics It’s known that n-dialkylaminoaromatics are structurally alerting to dna reactivity , suggesting that DNA could be a potential target.

Mode of Action

It’s known that n-dialkylaminoaromatics, including dmpt, can cause dna damage . This suggests that DMPT might interact with DNA, possibly leading to mutations or other changes in the genetic material.

Biochemical Pathways

Given its potential to cause dna damage , it can be inferred that DMPT might interfere with DNA replication and transcription processes, potentially affecting various downstream cellular functions.

Pharmacokinetics

It’s known that dmpt is used as a polymerization catalyst in the production of polyesters, polyacrylates, and epoxy resins . This suggests that it might have good solubility and reactivity, which could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of DMPT.

Result of Action

DMPT has been found to cause DNA damage . This could lead to mutations and other genetic changes, potentially resulting in various cellular effects. For instance, it could affect cell division and growth, potentially leading to abnormal cell proliferation or cell death. It’s also worth noting that DMPT has been classified as a 2B carcinogen by the International Agency for Research on Cancer , indicating that it may have the potential to cause cancer.

Action Environment

The action of DMPT can be influenced by various environmental factors. For instance, it’s known that DMPT can neutralize acids in exothermic reactions to form salts plus water . This suggests that the pH of the environment could influence its reactivity. Furthermore, DMPT is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment , indicating that its action and stability could be affected by environmental conditions. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of DMPT.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound N-oxide.

    Substitution: Various substituted derivatives depending on the reagents used.

    Dehydrogenation: Dehydrogenated this compound.

Comparison with Similar Compounds

    N,N-Dimethylaniline: Similar in structure but lacks the methyl group on the aromatic ring.

    N,N-Diethylaniline: Contains ethyl groups instead of methyl groups on the nitrogen atom.

    p-Toluidine: The parent compound, which lacks the dimethyl substitution on the amino group.

Uniqueness: N,N-Dimethyl-p-toluidine is unique due to the presence of both the methyl group on the aromatic ring and the dimethyl substitution on the amino group. This combination imparts distinct chemical properties, making it a valuable compound in various applications .

Properties

IUPAC Name

N,N,4-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3
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InChI Key

GYVGXEWAOAAJEU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)N(C)C
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Molecular Formula

C9H13N, Array
Record name N,N-DIMETHYL-P-TOLUIDINE
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DSSTOX Substance ID

DTXSID0021832
Record name N,N,4-Trimethylaniline
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Molecular Weight

135.21 g/mol
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Physical Description

N,n-dimethyl-p-toluidine appears as a clear colorless liquid with an aromatic odor. Density 0.937 g / cm3 (Lancaster) and insoluble in water. Hence floats on water. Toxic by skin absorption and inhalation. May release toxic vapors when burned., Liquid, Clear colorless liquid with an aromatic odor. [CAMEO], YELLOW-BROWN VISCOUS (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Benzenamine, N,N,4-trimethyl-
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Boiling Point

211 °C, 215 °C
Record name Dimethyl-4-toluidine
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Flash Point

76 °C (closed cup), 83 °C
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Solubility

In water, 455 mg/L, In water, 650 mg/L at 37 °C, Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, Solubility in water, g/l at 37 °C: 0.65 (very slightly soluble)
Record name Dimethyl-4-toluidine
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Density

0.9366 g/cu cm at 20 °C, Relative density (water = 1): 0.9
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Vapor Density

Relative vapor density (air = 1): 4.7
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Vapor Pressure

0.17 [mmHg], 0.178 mm Hg at 25 °C
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Color/Form

Clear colorless liquid, Colorless to brown oil

CAS No.

99-97-8
Record name N,N-DIMETHYL-P-TOLUIDINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 749 g of p-toluidine, 1,008 g of methanol and 7.9 g of POCl3 is introduced into a 3 l autoclave with an up-and-down stirrer. After closing the autoclave, it is heated up to 280° C. and kept at this temperature for about 3 hours. A pressure of about 60 bar is thereby established. A crude oil composed of <1% of p-toluidine, 1% of N-methyl-p-toluidine and 94% of N,N-dimethyl-p-toluidine is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary toxicological concern associated with N,N-Dimethyl-p-toluidine?

A: DMPT exposure primarily leads to methemoglobinemia, a condition where the oxygen-carrying capacity of red blood cells is reduced. This is due to the oxidation of the heme moiety in hemoglobin.

Q2: What are the long-term effects of this compound exposure in rodent models?

A: Long-term exposure to DMPT in rats and mice led to toxic effects in the nasal cavity, spleen, and liver. Additionally, carcinogenic effects were observed in the liver, nasal cavity (rats), lung, and forestomach (mice).

Q3: What hematological changes are observed after exposure to DMPT?

A: DMPT exposure induces a macrocytic regenerative anemia, characterized by increased levels of methemoglobin, Heinz body formation, decreased hematocrit values, hemoglobin concentrations, and erythrocyte counts.

Q4: Can antioxidants mitigate the genotoxic effects of DMPT?

A: Yes, studies have shown that antioxidants like N-acetyl-L-cysteine (NAC), ascorbic acid, and α-tocopherol can reduce the genotoxic and cytotoxic effects of DMPT, potentially by mitigating oxidative stress.

Q5: Is there a risk of nitroethane poisoning from products containing this compound?

A: Yes, there have been cases of accidental ingestion of artificial fingernail removers containing nitroethane, which is sometimes confused with acetone-based removers. These incidents have resulted in methemoglobinemia and other toxicities, highlighting the importance of clear product labeling and storage.

Q6: How does this compound influence the setting time of acrylic bone cement?

A: DMPT acts as an accelerator in the polymerization of methyl methacrylate, a key component of bone cement. Increasing the concentration of DMPT generally leads to a faster setting time for the cement.

Q7: Can this compound be used to improve the low-temperature performance of repair materials?

A: Yes, research indicates that incorporating DMPT in methyl methacrylate-based repair materials allows for curing even at sub-zero temperatures (-25°C), making it suitable for applications in extreme environments.

Q8: How does the presence of this compound affect fiberglass-reinforced plastic soil surfacings?

A: DMPT, when used in a specific formulation with cumene hydroperoxide and Vanadium Ten-Cem, acts as a promoter and enhances the curing of fiberglass-reinforced plastic soil surfacings. This formulation improves strength properties, simplifies mixing, and improves pumping/spraying reliability.

Q9: What is the impact of this compound on the setting time and strength of calcia investment materials?

A: In calcia investments, used for casting titanium, DMPT influences the setting time depending on its ratio with benzoyl peroxide. The presence of sintering agents like calcium fluoride further impacts the compressive strength of these investments after heating.

Q10: How does this compound function as an accelerator in radical polymerization?

A: DMPT acts as a reducing agent in redox initiation systems for radical polymerization. It reacts with initiators like benzoyl peroxide to generate free radicals, accelerating the polymerization process. This property is utilized in various applications, including dental materials and bone cements.

Q11: What role does this compound play in the curing of fiberglass-reinforced plastic soil surfacings?

A: In conjunction with cumene hydroperoxide and Vanadium Ten-Cem, DMPT acts as a promoter in the curing process. It facilitates a reliable cure and allows for adjustable gel times across a range of temperatures, making it suitable for various environmental conditions.

Q12: How does the structure of this compound relate to its reactivity as a polymerization accelerator?

A: The presence of the dimethylamino group (-N(CH3)2) on the aromatic ring is crucial for DMPT's reactivity. This electron-donating group increases electron density on the ring, making it more susceptible to reactions with initiators like benzoyl peroxide.

Q13: Are there any structural analogs of this compound with different reactivity profiles?

A: Yes, 4-dimethylamino phenethyl alcohol (TDOH) is another accelerator used in bone cement curing. It has been shown to generate a higher concentration of radicals compared to DMPT, suggesting potentially faster curing times.

Q14: What analytical techniques are used to study the kinetics of this compound-mediated polymerization?

A: Techniques like electron spin resonance (ESR) spectroscopy are employed to monitor the generation and decay of free radicals during polymerization reactions involving DMPT. This provides insights into the mechanism and efficiency of the initiation process.

Q15: How is the metabolism of this compound studied?

A: Researchers employ radiolabeling techniques, administering [14C]DMPT to animals, followed by analysis of excreta and tissues for total radioactivity. This helps determine the absorption, distribution, metabolism, and excretion profile of DMPT.

Q16: How are the products of this compound reactions with electrophiles characterized?

A: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine the structure and molecular weight of products formed when DMPT reacts with electrophiles. This helps understand the regioselectivity and reaction mechanisms involved.

Q17: What is the molecular formula and weight of this compound?

A17: The molecular formula of this compound is C9H13N, and its molecular weight is 135.21 g/mol.

Q18: What spectroscopic techniques can be used to characterize this compound?

A18: Common techniques include:

    Q19: Can you explain the charge-transfer properties of this compound?

    A: DMPT acts as an electron donor and forms colored charge-transfer complexes with electron acceptors like methacrylate monomers containing phthalate groups. This property can be undesirable in certain applications where color change is not desired.

    Q20: How does pressure affect the reaction rate of this compound with electron acceptors?

    A: Studies have shown that increasing pressure significantly accelerates the rate of reaction between DMPT and electron acceptors like tetracyanoethylene and chloranil. This suggests a substantial increase in polarity during the reaction process.

    Q21: Can this compound be used in the synthesis of heterocyclic compounds?

    A: Yes, DMPT reacts with phosphorus(V) chlorides to form novel eight-membered heterocyclic systems, demonstrating its utility in synthesizing complex molecules.

    Q22: What is the role of this compound in photopolymerization reactions?

    A: DMPT acts as a reducing agent, often in conjunction with camphorquinone as a photoinitiator, in photopolymerization processes. These systems are widely used in applications like dental resins and biomaterials.

    Q23: How is this compound used in the study of quantum tunneling?

    A: Deep-UV laser ionization mass spectrometry studies on DMPT have revealed the formation of a unique dehydrogenation product. This product is believed to be a quantum tunneling tautomer, highlighting the importance of DMPT in understanding fundamental chemical phenomena.

    Q24: Can this compound be used in hydrogen production?

    A: Yes, DMPT has been successfully employed as a sacrificial electron donor in homogeneous photocatalytic systems for hydrogen production. These systems typically involve a ruthenium-based photosensitizer and a cobalt-based water reduction catalyst.

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